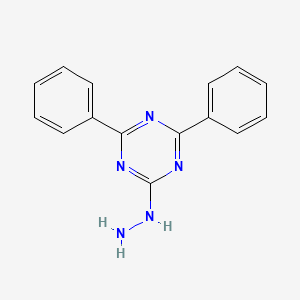![molecular formula C25H43NO2Te B14316659 Ethyl [2-(phenyltellanyl)hexadecyl]carbamate CAS No. 112476-13-8](/img/structure/B14316659.png)
Ethyl [2-(phenyltellanyl)hexadecyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [2-(phenyltellanyl)hexadecyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyltellanyl group attached to a hexadecyl chain, which is further linked to an ethyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(phenyltellanyl)hexadecyl]carbamate typically involves the reaction of 2-(phenyltellanyl)hexadecanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [2-(phenyltellanyl)hexadecyl]carbamate can undergo various chemical reactions, including:
Oxidation: The phenyltellanyl group can be oxidized to form tellurium dioxide.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various alkylating agents can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Tellurium dioxide and the corresponding oxidized carbamate.
Reduction: The corresponding amine and ethanol.
Substitution: Various substituted carbamates depending on the alkylating agent used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for biochemical studies.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl [2-(phenyltellanyl)hexadecyl]carbamate involves its interaction with molecular targets through its carbamate and phenyltellanyl groups. The carbamate group can form stable linkages with amino acids in proteins, potentially altering their function. The phenyltellanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: A simpler carbamate without the phenyltellanyl group.
Methyl carbamate: Similar structure but with a methyl group instead of an ethyl group.
Propyl carbamate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
Ethyl [2-(phenyltellanyl)hexadecyl]carbamate is unique due to the presence of the phenyltellanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications that other carbamates may not be suitable for.
Propiedades
Número CAS |
112476-13-8 |
|---|---|
Fórmula molecular |
C25H43NO2Te |
Peso molecular |
517.2 g/mol |
Nombre IUPAC |
ethyl N-(2-phenyltellanylhexadecyl)carbamate |
InChI |
InChI=1S/C25H43NO2Te/c1-3-5-6-7-8-9-10-11-12-13-14-16-21-24(22-26-25(27)28-4-2)29-23-19-17-15-18-20-23/h15,17-20,24H,3-14,16,21-22H2,1-2H3,(H,26,27) |
Clave InChI |
STKPHKXBDNNVRD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(CNC(=O)OCC)[Te]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


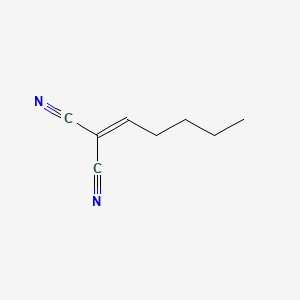
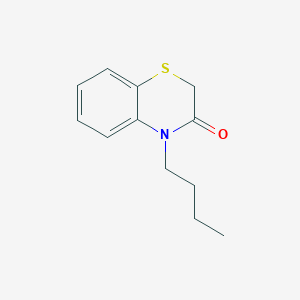
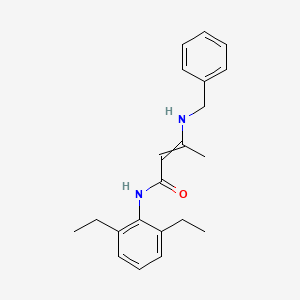
![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
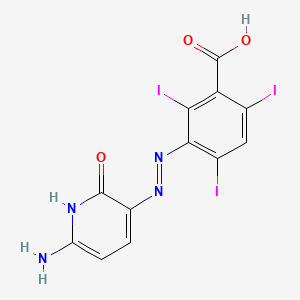
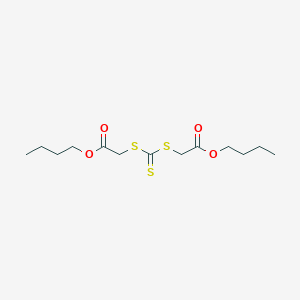
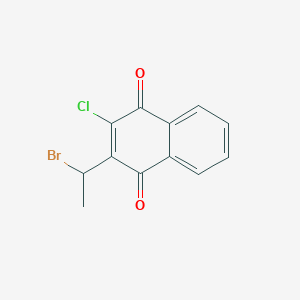
![3-[(4-Nonylphenyl)sulfanyl]propanoic acid](/img/structure/B14316634.png)

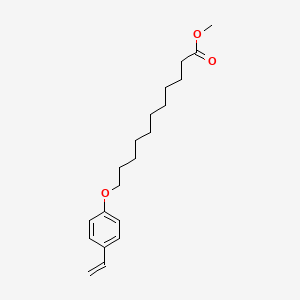
![9-Hydroxy-7,8-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14316651.png)
![4,4'-[(3-Aminophenyl)methylene]diphenol](/img/structure/B14316663.png)

